Calcium ionophore V
Overview
Description
Norspermidine is a polyamine with the chemical formula
C6H17N3
. It is structurally similar to the more common spermidine but has distinct properties and applications. Norspermidine is naturally found in some species of plants, bacteria, and algae, but it is not known to exist in humans . This compound is being researched for its potential use in cancer treatment and other medical applications .Mechanism of Action
Target of Action
Calcium Ionophore V, also known as A23187, primarily targets the calcium ions (Ca2+) in cells . Calcium is a crucial factor in regulating the biological behavior of cells . The ionophore forms a stable complex with Ca2+ and can pass through the cell membrane at will, effectively increasing intracellular Ca2+ levels .
Mode of Action
This compound operates by facilitating the transport of Ca2+ across the plasma membrane . It releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . This increase in intracellular Ca2+ levels can activate various Ca2+ dependent protein kinases, causing downstream protein phosphorylation and changing cell activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . This pathway is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis . By increasing intracellular Ca2+ levels, the ionophore can influence these processes. For instance, it has been reported that this compound can activate oocytes and obtain normal embryos .
Pharmacokinetics
Given its role in increasing intracellular ca2+ levels, it can be inferred that the ionophore must be able to penetrate cell membranes effectively .
Result of Action
The primary result of this compound’s action is the activation of cells, particularly oocytes . It has been reported that a certain proportion of high-quality blastocysts with normal karyotype could be obtained after this compound rescue activation of unfertilized oocytes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in clinical practice, direct activation with this compound after Intracytoplasmic Sperm Injection (ICSI) was found to be more effective than rescue activation the next day . .
Biochemical Analysis
Biochemical Properties
Calcium Ionophore V plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it promotes the activation of protein kinase C (PKC) and other Ca2+ dependent protein kinases, causing downstream protein phosphorylation and changing cell activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of intracytoplasmic sperm injection (ICSI) cycles, this compound can activate oocytes and obtain normal embryos .
Molecular Mechanism
The mechanism of action of this compound involves its ability to form a stable complex with Ca2+ and transport these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, which in turn activates various Ca2+ dependent protein kinases, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to play a significant role in cellular function. It has been reported that a certain proportion of high-quality blastocysts with normal karyotype could be obtained after this compound rescue activation of unfertilized oocytes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It forms a stable complex with Ca2+ and can transport these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, influencing the localization or accumulation of this compound within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it forms a stable complex with Ca2+ and transports these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, which in turn can influence the activity or function of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norspermidine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dibromopropane with ammonia to form 1,3-diaminopropane. This intermediate is then reacted with acrylonitrile to produce 3-aminopropylamine, which is subsequently hydrogenated to yield norspermidine.
Reaction Conditions:
Step 1: 1,3-dibromopropane + ammonia → 1,3-diaminopropane
Step 2: 1,3-diaminopropane + acrylonitrile → 3-aminopropylamine
Step 3: 3-aminopropylamine + hydrogen → norspermidine
Industrial Production Methods
Industrial production of norspermidine typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Norspermidine undergoes various chemical reactions, including:
Oxidation: Norspermidine can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert norspermidine to simpler amines.
Substitution: Norspermidine can participate in nucleophilic substitution reactions, where its amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines with various functional groups.
Scientific Research Applications
Norspermidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and biofilm formation in bacteria.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Norspermidine is similar to other polyamines such as spermidine, spermine, and putrescine. it has unique properties that make it distinct:
Spermidine: Similar structure but differs in the number of carbon atoms and biological roles.
Spermine: Contains more amino groups and has different physiological functions.
Putrescine: A simpler polyamine with fewer amino groups.
Norspermidine’s unique structure allows it to interact differently with biological molecules, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-octadecyl-2-[2-[19-[2-[2-(octadecylamino)-2-oxoethoxy]acetyl]-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicos-10-yl]-2-oxoethoxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H112N4O11/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-59-55(63)51-72-53-57(65)61-37-41-67-45-46-68-42-38-62(40-44-70-48-50-71-49-47-69-43-39-61)58(66)54-73-52-56(64)60-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3,(H,59,63)(H,60,64) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKJODPUVIMZGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)COCC(=O)N1CCOCCOCCN(CCOCCOCCOCC1)C(=O)COCC(=O)NCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H112N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404908 | |
Record name | Calcium ionophore V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1041.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160563-01-9 | |
Record name | Calcium ionophore V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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